

Application Note: Comprehensive Characterization of 8-Bromoisoquinoline 2-oxide

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Compound of Interest

Compound Name: 8-Bromoisoquinoline 2-oxide

CAS No.: 475994-58-2

Cat. No.: B8721203

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Executive Summary & Scientific Rationale

8-Bromoisoquinoline 2-oxide is a critical heterocyclic intermediate, primarily utilized as an electrophilic scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the N-oxide moiety activates the C1 position for subsequent functionalization (C-H activation).

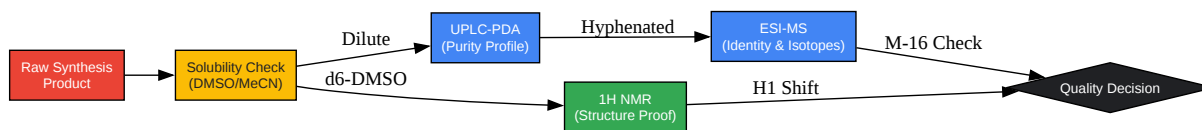
Characterizing this molecule presents two distinct analytical challenges:

- **Thermal Instability:** Heterocyclic N-oxides are thermally labile. Conventional gas chromatography (GC) often induces deoxygenation (reversion to the parent isoquinoline) inside the injector port, leading to false purity data.
- **Regio-Isomeric Confusion:** Distinguishing the 8-bromo isomer from the 5-bromo isomer (a common byproduct of bromination) requires precise NMR interpretation, as mass spectrometry alone cannot differentiate these constitutional isomers.

This guide outlines a non-destructive, orthogonal analytical workflow combining UPLC-MS/MS (for purity and identity) and ¹H-NMR (for regio-confirmation).

Analytical Workflow Visualization

The following diagram illustrates the logical flow for releasing a batch of **8-Bromisoquinoline 2-oxide**.



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Figure 1: Integrated analytical workflow ensuring differentiation between thermal degradation artifacts and true synthetic impurities.

Protocol 1: High-Performance Liquid Chromatography (LC-MS)

Objective: Quantify purity and confirm identity without inducing thermal degradation. Challenge: N-oxides are polar and can tail on standard C18 columns. They also show a characteristic "M-16" fragmentation in the MS source, which can be mistaken for the parent impurity.

Method Parameters

Parameter	Setting / Description
Column	Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 μ m) or equivalent charged-surface hybrid.
Mobile Phase A	Water + 0.1% Formic Acid (Buffer is critical for N-oxide peak shape).
Mobile Phase B	Acetonitrile + 0.1% Formic Acid.
Flow Rate	0.4 mL/min
Column Temp	35°C (Do not exceed 40°C to prevent on-column degradation).
Detection	UV at 254 nm (aromatic core) and 290 nm.
MS Source	ESI Positive Mode. Source Temp: <350°C.

Gradient Table[1]

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibrate
1.0	95	5	Injection
8.0	5	95	Linear Gradient
10.0	5	95	Wash
10.1	95	5	Re-equilibrate

Data Interpretation: The "M-16" Artifact

In the Mass Spectrum, you will observe the parent ion

. However, N-oxides are fragile. You must distinguish between In-Source Fragmentation (artifact) and Parent Impurity (real).

- Observation: A peak at retention time (RT) 4.5 min shows mass 224/226 (Parent). The same peak also shows a small signal at 208/210 (Parent - 16 amu).

- Conclusion: This is in-source fragmentation (loss of oxygen).
- Contrast: If a separate peak appears at RT 5.2 min with mass 208/210, that is the unreacted 8-bromoisoquinoline starting material.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Structural proof. Specifically, confirming the oxidation occurred at Nitrogen and that the Bromine is at position 8. Solvent: DMSO-d6 is preferred over CDCl3. N-oxides are highly polar and can aggregate in chloroform, causing line broadening.

Key Diagnostic Signals[1][2]

- The H1 Singlet (The "Beacon"):
 - In the parent isoquinoline, the proton at C1 (adjacent to Nitrogen) is typically around 9.2-9.3 ppm.
 - In the N-oxide: This proton shifts. While N-oxidation increases electron density in the ring (shielding), the anisotropy of the N-O bond and the adjacent positive charge on Nitrogen typically keep H1 very deshielded, often appearing as a singlet between 8.8 – 9.1 ppm.
 - The 8-Bromo Effect: The Bromine atom at C8 is spatially close (peri-position) to H1. This steric compression and Van der Waals deshielding usually push the H1 signal further downfield compared to unsubstituted isoquinoline N-oxide.
- Coupling Patterns:
 - H3/H4: Look for a pair of doublets (approx $J = 7$ Hz).
 - H5/H6/H7: In 8-bromoisoquinoline, the benzene ring system is 1,2,3-trisubstituted. You should observe a doublet (H5), a triplet (H6), and a doublet (H7). Note: If the bromine were at position 5, the pattern would be different (doublet-triplet-doublet order changes).

Predicted Shift Table (DMSO-d6)

Position	Proton	Multiplicity	Approx.[1] Shift (ppm)	Notes
C1	H1	Singlet	9.0 - 9.4	Diagnostic. Broadened if aggregating.[1]
C3	H3	Doublet	8.2 - 8.4	Adjacent to N- O+.
C4	H4	Doublet	7.8 - 8.0	
C5	H5	Doublet	7.9 - 8.1	
C6	H6	Triplet (dd)	7.6 - 7.8	
C7	H7	Doublet	7.8 - 8.0	Adjacent to Bromine.

Protocol 3: Mass Spectrometry Logic (Isotope & Fragmentation)

To validate the presence of Bromine and the N-oxide moiety simultaneously, analyze the MS spectra for the specific isotope pattern and fragmentation pathway.

Isotope Pattern Rule

Bromine exists as

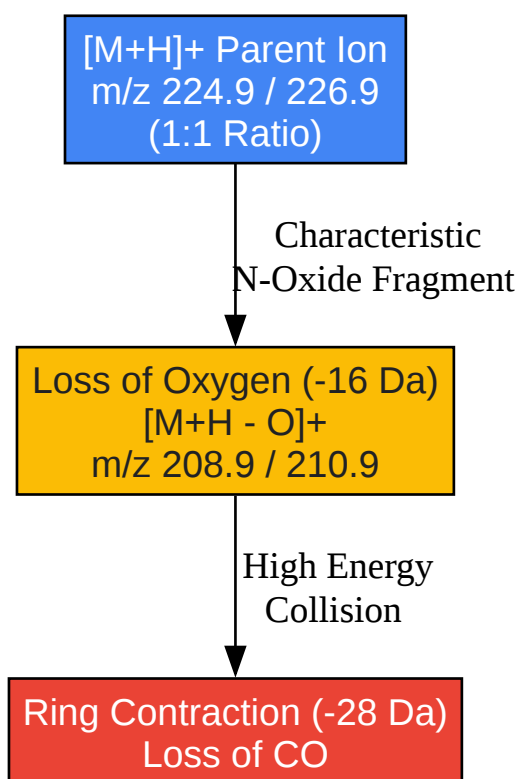
and

in a nearly 1:1 ratio.

- Requirement: The molecular ion cluster must show two peaks of equal intensity separated by 2 mass units (and).
- Mass Calculation:

- Formula:
- Monoisotopic Mass (): ~223.9
- Observed : 224.9 and 226.9 (1:1 intensity).

Fragmentation Visualization



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Figure 2: ESI-MS fragmentation pathway. The loss of 16 Da (Oxygen) preserves the Br isotope pattern, confirming the N-oxide structure.

References

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Sources

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- 2. ias.ac.in [ias.ac.in]
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